An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro PB-22 5-hydroxyquinoline Isomer
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro PB-22 5-hydroxyquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the 5-Fluoro PB-22 5-hydroxyquinoline (B119867) isomer, a synthetic cannabinoid of interest in forensic and pharmacological research. This document details plausible experimental protocols, summarizes key analytical data, and visualizes the synthetic workflow and relevant biological pathways.
Introduction
5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The 5-hydroxyquinoline isomer of 5F-PB-22 is a structural variant where the quinoline (B57606) moiety is attached at the 5-position of the indole-3-carboxylate (B1236618) core. The physiological and toxicological properties of this specific isomer are not as extensively characterized as the parent compound, necessitating reliable methods for its synthesis and analysis. This guide outlines a feasible synthetic route and the analytical techniques required for its characterization.
Synthesis of 5-Fluoro PB-22 5-hydroxyquinoline Isomer
The synthesis of the 5-Fluoro PB-22 5-hydroxyquinoline isomer can be conceptualized as a two-step process: first, the N-alkylation of indole-3-carboxylic acid, followed by the esterification with 5-hydroxyquinoline.
Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (Intermediate 1)
Experimental Protocol:
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Alkylation: To a solution of indole-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for 30 minutes to allow for the formation of the corresponding sodium salt.
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Addition of Alkyl Halide: To the reaction mixture, add 1-bromo-5-fluoropentane (B147514) (1.2 eq) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
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Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl), leading to the precipitation of the product.
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Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Esterification of Intermediate 1 with 5-hydroxyquinoline (Steglich Esterification)
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 eq), 5-hydroxyquinoline (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.
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Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the 5-Fluoro PB-22 5-hydroxyquinoline isomer.
Characterization Data
The following tables summarize the expected physicochemical and spectral data for the 5-Fluoro PB-22 5-hydroxyquinoline isomer. Note: Some data are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this particular isomer.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.43 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Melting Point | Not determined |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.90-7.20 (m, 10H, aromatic protons), 4.55 (t, 2H, -NCH₂-), 4.45 (t, 2H, -CH₂F), 2.00-1.50 (m, 6H, -CH₂CH₂CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 150-110 (aromatic carbons), 84.0 (d, J=165 Hz, -CH₂F), 46.5 (-NCH₂-), 30.0, 28.5, 23.0 (-CH₂CH₂CH₂-) |
| Mass Spectrometry (EI-MS) | m/z (%): 376 [M]⁺, 232, 214, 145, 115 |
| Mass Spectrometry (ESI-MS) | m/z: 377 [M+H]⁺ |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of the 5-Fluoro PB-22 5-hydroxyquinoline isomer.
Cannabinoid Receptor Signaling Pathway
5F-PB-22 and its isomers are known to act as agonists at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway is depicted below.
Biological Activity
While specific data for the 5-hydroxyquinoline isomer is limited, 5F-PB-22 is a potent agonist at both CB1 and CB2 receptors. It is anticipated that the 5-hydroxyquinoline isomer retains significant cannabinoid receptor activity.
Table 3: Predicted Biological Activity
| Assay | Target | Predicted Activity |
| Receptor Binding | CB1 | High affinity (Ki in low nM range) |
| Receptor Binding | CB2 | High affinity (Ki in low nM range) |
| Functional Assay | CB1 | Full agonist |
| Functional Assay | CB2 | Full agonist |
Experimental Protocols for Biological Assays
Receptor Binding Assay (Competitive Displacement):
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Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors.
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Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the 5-Fluoro PB-22 5-hydroxyquinoline isomer.
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Incubation: Allow the reaction to reach equilibrium.
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Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
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Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay):
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Cell Culture: Use cells co-expressing the cannabinoid receptor (CB1 or CB2) and a cAMP-responsive reporter gene (e.g., luciferase).
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Assay Setup: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the 5-Fluoro PB-22 5-hydroxyquinoline isomer.
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Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
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Measurement: Measure the reporter gene activity (e.g., luminescence), which is inversely proportional to cAMP levels.
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Data Analysis: Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of the 5-Fluoro PB-22 5-hydroxyquinoline isomer. The outlined protocols for synthesis, purification, and biological evaluation are based on established methodologies for similar synthetic cannabinoids. The provided data, while partially predictive, offers a solid foundation for researchers and scientists working with this and related compounds. Further experimental validation is necessary to confirm the specific properties of this isomer.
